An In-depth Technical Guide to [3-Chloro-5-(ethanesulfonyl)phenyl]methanamine: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to [3-Chloro-5-(ethanesulfonyl)phenyl]methanamine: Synthesis, Properties, and Potential Applications
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
[3-Chloro-5-(ethanesulfonyl)phenyl]methanamine is a substituted benzylamine derivative featuring a chlorine atom and an ethanesulfonyl group on the phenyl ring. While specific literature on this compound (CAS No. 1399723-36-5) is not extensively available, its structural motifs suggest its potential as a valuable building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of its inferred chemical properties, proposes plausible synthetic routes based on established organic chemistry principles and related analogues, and discusses its potential reactivity and applications. The information presented herein is intended to serve as a foundational resource for researchers interested in the synthesis and utilization of this and similar compounds.
Introduction
Substituted benzylamines are a class of organic compounds that are frequently incorporated into the structures of pharmaceuticals and other biologically active molecules. The presence of various substituents on the phenyl ring allows for the fine-tuning of physicochemical properties such as lipophilicity, electronic effects, and metabolic stability. The title compound, [3-Chloro-5-(ethanesulfonyl)phenyl]methanamine, possesses a unique combination of a chloro group, an ethanesulfonyl group, and a primary aminomethyl group. The electron-withdrawing nature of both the chlorine and the ethanesulfonyl substituents is expected to significantly influence the reactivity of the aromatic ring and the basicity of the amine. This guide aims to provide a detailed technical overview of this molecule, drawing on data from closely related compounds to predict its chemical behavior and outline potential synthetic strategies.
Predicted Physicochemical Properties
Due to the limited availability of experimental data for [3-Chloro-5-(ethanesulfonyl)phenyl]methanamine, its physicochemical properties are predicted based on its chemical structure and comparison with analogous compounds.
| Property | Predicted Value/Information | Basis for Prediction |
| CAS Number | 1399723-36-5 | Publicly available data |
| Molecular Formula | C9H12ClNO2S | Calculated from structure |
| Molecular Weight | 233.71 g/mol | Calculated from structure |
| IUPAC Name | [3-Chloro-5-(ethanesulfonyl)phenyl]methanamine | Standard nomenclature |
| Appearance | Likely a solid at room temperature | Based on similar substituted benzylamines |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO. Limited solubility in water, but likely soluble in acidic aqueous solutions due to the basicity of the amine. | General solubility of benzylamines and sulfonated aromatics. |
| pKa (of the conjugate acid) | Estimated to be around 8.5 - 9.5 | The electron-withdrawing groups are expected to decrease the basicity of the amine compared to unsubstituted benzylamine (pKa ~9.3). |
Proposed Synthetic Pathways
The synthesis of [3-Chloro-5-(ethanesulfonyl)phenyl]methanamine can be envisioned through several routes, starting from commercially available materials. Below are two plausible synthetic protocols.
Pathway 1: Reductive Amination of a Benzaldehyde Precursor
This pathway involves the initial synthesis of 3-chloro-5-(ethanesulfonyl)benzaldehyde, followed by reductive amination to yield the target primary amine. This is a common and effective method for the preparation of amines.
Experimental Protocol:
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Synthesis of 3-Chloro-5-(ethanesulfonyl)benzaldehyde:
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Reductive Amination:
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Dissolve 3-chloro-5-(ethanesulfonyl)benzaldehyde (1.0 eq) in methanol.
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Add ammonium acetate (10 eq) or a solution of ammonia in methanol.
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Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
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Add a reducing agent such as sodium borohydride (NaBH4) (1.5 eq) or sodium cyanoborohydride (NaBH3CN) (1.5 eq) portion-wise at 0 °C. The use of NaBH3CN is often preferred as it is more selective for the imine over the aldehyde.
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Allow the reaction to warm to room temperature and stir for 12-24 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction by the slow addition of water.
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Extract the product with an organic solvent such as ethyl acetate or dichloromethane.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
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Caption: Reductive amination of the corresponding benzaldehyde.
Pathway 2: Reduction of a Benzonitrile Precursor
This alternative pathway involves the synthesis of 3-chloro-5-(ethanesulfonyl)benzonitrile, which is then reduced to the primary amine. This is a robust method for the synthesis of benzylamines.
Experimental Protocol:
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Synthesis of 3-Chloro-5-(ethanesulfonyl)benzonitrile:
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This intermediate can be prepared from 3-chloro-5-bromobenzonitrile via a nucleophilic aromatic substitution with sodium ethanesulfinate, catalyzed by a copper salt.
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Reduction of the Nitrile:
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To a solution of 3-chloro-5-(ethanesulfonyl)benzonitrile (1.0 eq) in an anhydrous solvent such as tetrahydrofuran (THF) or diethyl ether, add a reducing agent like lithium aluminum hydride (LiAlH4) (2.0 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
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After the addition is complete, allow the reaction mixture to stir at room temperature or gently reflux for several hours until the reaction is complete (monitored by TLC or GC-MS).
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Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH4 by the sequential and dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).
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Filter the resulting aluminum salts and wash the filter cake with THF or ethyl acetate.
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Combine the filtrate and the washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify by column chromatography or distillation under reduced pressure if applicable.
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Caption: Reduction of the corresponding benzonitrile.
Predicted Chemical Reactivity and Stability
The chemical reactivity of [3-Chloro-5-(ethanesulfonyl)phenyl]methanamine is dictated by its primary amine functionality and the substituted aromatic ring.
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Amine Reactivity: The primary amine is a nucleophilic and basic center. It is expected to undergo typical reactions of primary amines, such as:
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Acylation: Reaction with acyl chlorides or anhydrides to form amides.
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Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.
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Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.[2]
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Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.[3]
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Salt Formation: Reaction with acids to form the corresponding ammonium salts. The hydrochloride salt of a similar compound, [4-(Ethanesulfonyl)phenyl]methanamine, is commercially available.
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Aromatic Ring Reactivity: The chlorine and ethanesulfonyl groups are both deactivating and meta-directing for electrophilic aromatic substitution. Therefore, any further substitution on the aromatic ring will be directed to the positions ortho to the aminomethyl group (positions 2, 4, and 6), but the deactivating nature of the existing substituents will likely require harsh reaction conditions.
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Stability: The compound is expected to be relatively stable under normal laboratory conditions. However, as a primary amine, it can be susceptible to oxidation over time, especially when exposed to air and light. It is advisable to store it under an inert atmosphere and in a cool, dark place.
Potential Applications in Drug Discovery and Materials Science
While there is no specific reported biological activity for [3-Chloro-5-(ethanesulfonyl)phenyl]methanamine, its structural features suggest several potential applications:
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Scaffold for Medicinal Chemistry: This compound can serve as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The primary amine provides a convenient handle for derivatization, allowing for the exploration of a wide chemical space. The chloro and ethanesulfonyl groups can contribute to binding interactions with biological targets and can modulate the pharmacokinetic properties of the resulting molecules. The presence of a chlorine atom is a common feature in many FDA-approved drugs, where it can enhance potency and metabolic stability.[4]
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Fragment-Based Drug Discovery: As a relatively small molecule with defined chemical features, it could be used in fragment-based screening to identify new starting points for drug discovery programs.
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Intermediate in Organic Synthesis: It can be used as an intermediate in the synthesis of various heterocyclic compounds, which are privileged structures in many natural products and pharmaceuticals.[4][5][6][7][8]
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Materials Science: The amine functionality allows for its incorporation into polymers or onto surfaces, potentially imparting specific properties due to the presence of the halogen and sulfone groups.
Conclusion
[3-Chloro-5-(ethanesulfonyl)phenyl]methanamine is a chemical entity with significant potential as a building block in synthetic chemistry. Although direct experimental data is scarce, a thorough analysis of its structure and comparison with related compounds allows for reliable predictions of its properties and reactivity. The synthetic pathways proposed in this guide are based on well-established and robust chemical transformations, providing a practical starting point for its preparation in a laboratory setting. Further research into the synthesis and applications of this compound is warranted and could lead to the discovery of novel molecules with interesting biological or material properties.
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